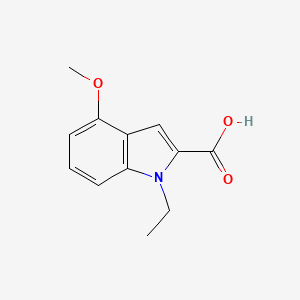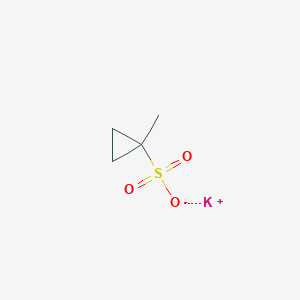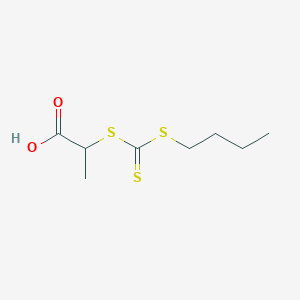
1-Ethyl-4-methoxy-1H-indole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-4-methoxy-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Wirkmechanismus
Target of Action
1-Ethyl-4-methoxy-1H-indole-2-carboxylic acid, like many indole derivatives, is known to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . For instance, some indole derivatives have been shown to inhibit viral replication by interacting with viral DNA .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For example, some indole derivatives have been shown to have antiviral activity, suggesting they may interfere with viral replication pathways . .
Result of Action
Given the broad biological activities of indole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular level .
Biochemische Analyse
Biochemical Properties
1-Ethyl-4-methoxy-1H-indole-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which is helpful in developing new therapeutic agents . The nature of these interactions often involves binding to active sites of enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives have been reported to exhibit antiviral, anti-inflammatory, and anticancer activities by modulating cell signaling pathways and gene expression . For example, they can inhibit the replication of viruses by interfering with viral RNA or DNA synthesis. Additionally, they can induce apoptosis in cancer cells by activating pro-apoptotic genes and inhibiting anti-apoptotic genes.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Indole derivatives can act as enzyme inhibitors by binding to the active sites of enzymes, thereby preventing substrate binding and subsequent catalytic activity . They can also activate certain enzymes by binding to allosteric sites, leading to conformational changes that enhance enzyme activity. Furthermore, indole derivatives can modulate gene expression by interacting with transcription factors or epigenetic regulators.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Indole derivatives have been shown to be relatively stable under physiological conditions, but their degradation products can also exhibit biological activity . Long-term studies in vitro and in vivo have demonstrated that indole derivatives can have sustained effects on cellular processes, including prolonged inhibition of viral replication and sustained induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that indole derivatives can exhibit threshold effects, where low doses may have minimal impact, while higher doses can produce significant biological effects . At high doses, indole derivatives can also exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. Therefore, careful dosage optimization is essential to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated or demethylated metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The metabolic pathways of indole derivatives are complex and can vary depending on the specific structure and functional groups present.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. Indole derivatives can be transported across cell membranes by specific transporters, such as organic anion transporters or organic cation transporters . Once inside the cells, they can bind to intracellular proteins, influencing their localization and accumulation. The distribution of indole derivatives within tissues can also be affected by factors such as tissue perfusion and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. Indole derivatives can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, they can be localized to the nucleus, where they interact with transcription factors to modulate gene expression. Alternatively, they can be targeted to mitochondria, where they influence mitochondrial function and apoptosis.
Vorbereitungsmethoden
The synthesis of 1-Ethyl-4-methoxy-1H-indole-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-methoxy-1H-indole-2-carboxylic acid.
Reaction Conditions: The reactions are usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or dimethylformamide are used to facilitate the reaction.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-Ethyl-4-methoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-4-methoxy-1H-indole-2-carboxylic acid has several scientific research applications:
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-4-methoxy-1H-indole-2-carboxylic acid can be compared with other indole derivatives:
Eigenschaften
IUPAC Name |
1-ethyl-4-methoxyindole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-3-13-9-5-4-6-11(16-2)8(9)7-10(13)12(14)15/h4-7H,3H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIHURYLYNSIOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C1C(=O)O)C(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B6322671.png)






![Methyl [6-(trifluoromethyl)pyridin-3-yl]carbamate](/img/structure/B6322739.png)


